

JNJ-5207787 chemical structure and properties

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Compound of Interest

Compound Name: JNJ-5207787

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An In-depth Technical Guide to JNJ-7777120: A Biased Histamine H4 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7777120 is a potent and selective, non-imidazole antagonist of the histamine H4 receptor (H4R). Initially developed for its anti-inflammatory and anti-pruritic properties, further research has revealed a more complex pharmacological profile. JNJ-7777120 exhibits biased signaling, acting as an antagonist at the G α i protein-coupled pathway while functioning as a partial agonist for β -arrestin2 recruitment. This unique characteristic makes it a valuable tool for dissecting the distinct signaling cascades downstream of the H4R. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to JNJ-7777120.

Chemical Structure and Properties

JNJ-7777120, with the IUPAC name (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone, is a synthetic small molecule. Its development was a significant step in understanding the role of the H4 receptor in various physiological and pathological processes. [1] The drug was ultimately abandoned for clinical development due to a short in-vivo half-life and observed toxicity (hypoadrenocorticism) in animal studies.

Chemical Identifiers

Identifier	Value
IUPAC Name	(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
CAS Number	459168-41-3
Molecular Formula	C ₁₄ H ₁₆ ClN ₃ O
Canonical SMILES	CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl
InChI Key	HUQJRYMLJBBEDO-UHFFFAOYSA-N

Physicochemical Properties

Property	Value	Source
Molecular Weight	277.75 g/mol	
Appearance	Crystalline solid	[2]
Purity	≥98%	
Solubility	DMSO: ≥50 mg/mL (180.02 mM) 1 eq. HCl: 100 mM Ethanol: 2 mg/mL	[3][4]
Storage	Store at -20°C, desiccate	[2][3]
Pharmacokinetics	Oral Bioavailability: ~30% (rats), 100% (dogs) Half-life: ~3 hours (rats and dogs)	[2][5][6]

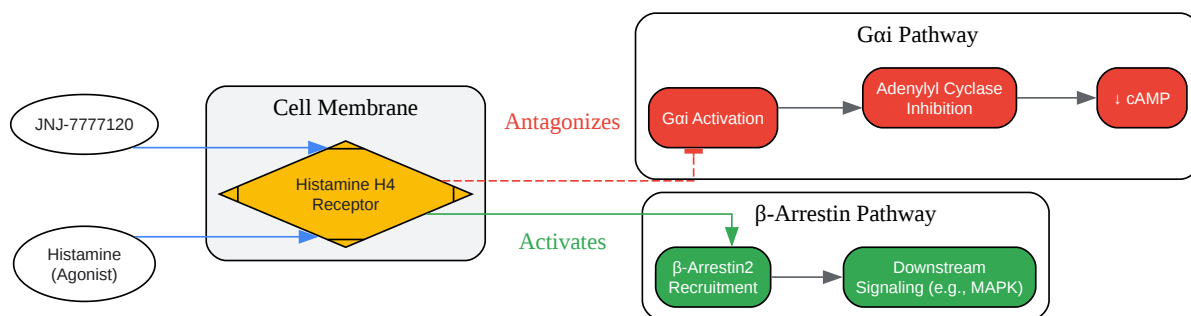
Mechanism of Action and Signaling Pathways

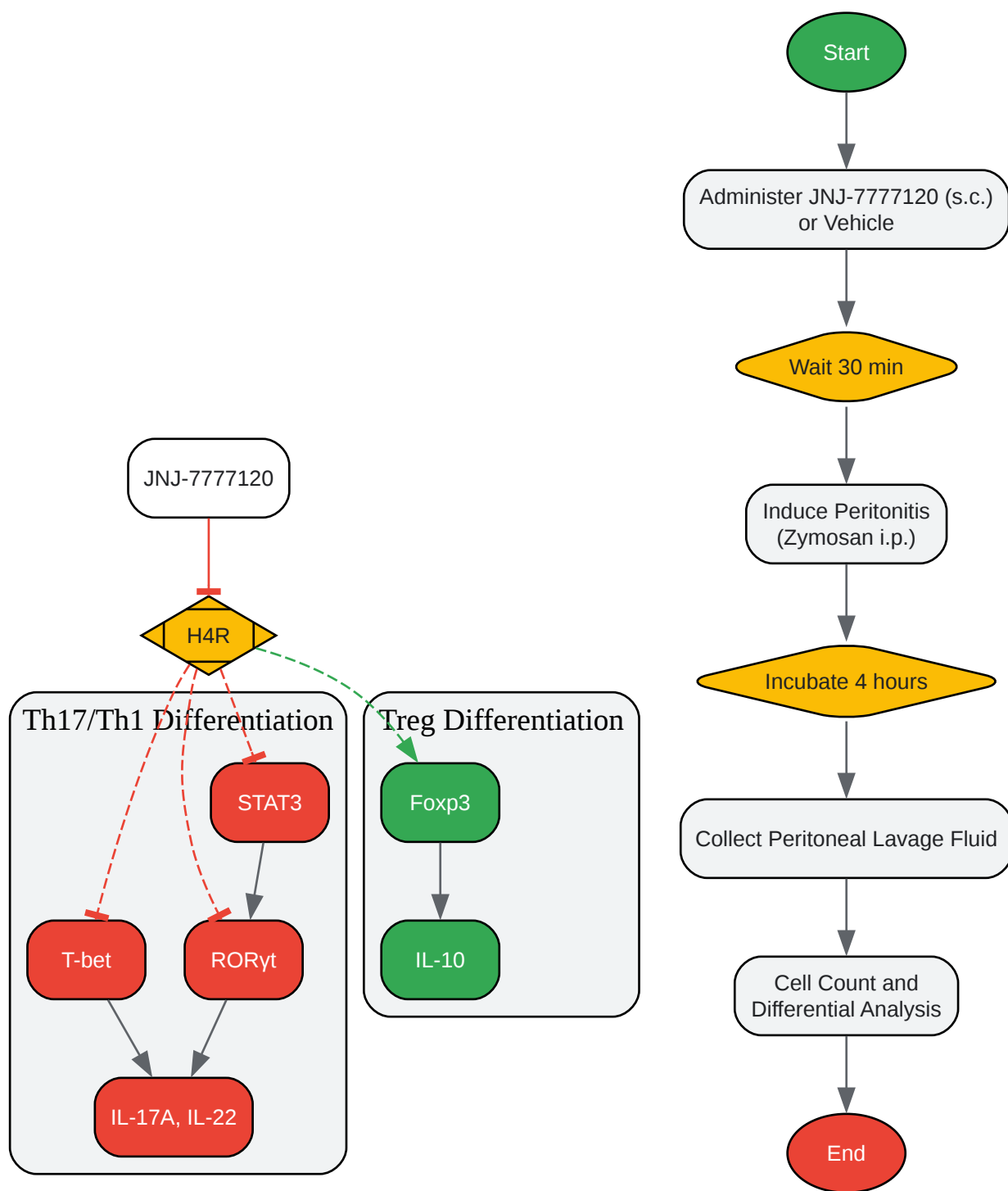
JNJ-7777120 is a high-affinity histamine H₄ receptor ligand with a K_i value of approximately 4.5 nM.[5][6] It displays over 1,000-fold selectivity for H₄R compared to H₁, H₂, and H₃ receptors.[5][6] The H₄ receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, implicating it in immune and inflammatory responses.[7]

Biased Agonism at the H4 Receptor

The histamine H4 receptor was initially understood to signal exclusively through G α i proteins, leading to the inhibition of adenylyl cyclase.^{[8][9]} However, subsequent research has demonstrated that it can also signal via β -arrestin2 recruitment.^{[8][9][10][11][12]} JNJ-7777120 is a key example of a biased ligand for this receptor.

- **G α i Pathway Antagonism:** JNJ-7777120 acts as a canonical antagonist, inhibiting G protein activation induced by agonists like histamine. This blockade prevents the downstream inhibition of cAMP production.^[10]
- **β -Arrestin2 Pathway Partial Agonism:** In contrast, JNJ-7777120 independently promotes the recruitment of β -arrestin2 to the H4 receptor.^{[10][11][12]} This demonstrates that JNJ-7777120 can stabilize a receptor conformation that is distinct from the one required for G protein activation.





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